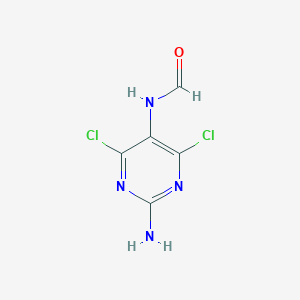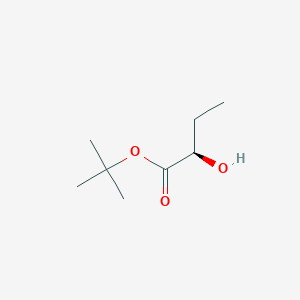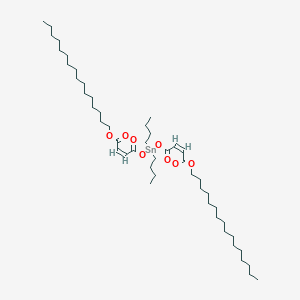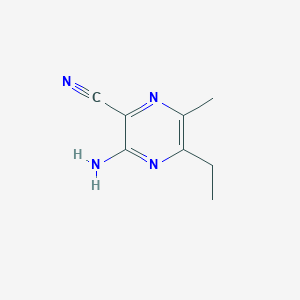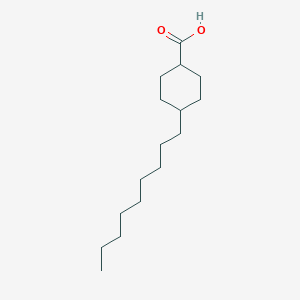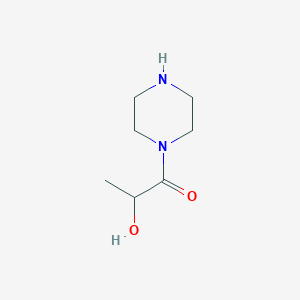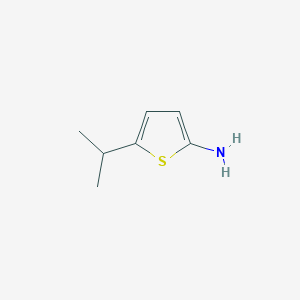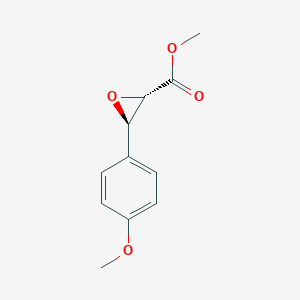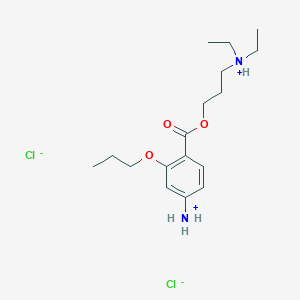
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride is a chemical compound that is commonly referred to as APDE-4. It is a synthetic molecule that has been used in various scientific research studies due to its unique properties. APDE-4 is a member of the benzocaine family of compounds and is known for its ability to act as a local anesthetic and analgesic agent.
Wirkmechanismus
The mechanism of action of APDE-4 is not fully understood, but it is believed to work by blocking the transmission of pain signals in the nervous system. It is thought to do this by inhibiting the activity of voltage-gated sodium channels, which are responsible for the propagation of action potentials in neurons. By blocking these channels, APDE-4 can reduce the excitability of neurons and prevent the transmission of pain signals.
Biochemische Und Physiologische Effekte
APDE-4 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of neuropathic pain. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in the spinal cord. In addition, APDE-4 has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using APDE-4 in lab experiments is its ability to act as a local anesthetic and analgesic agent. This can be useful in studies investigating pain and inflammation. However, one of the limitations of using APDE-4 is its relatively low potency compared to other local anesthetics such as lidocaine. In addition, APDE-4 has a relatively short duration of action, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on APDE-4. One area of interest is the development of more potent and longer-lasting analogs of APDE-4. Another area of interest is the investigation of the potential use of APDE-4 in the treatment of various pain conditions in humans. Finally, there is also interest in the use of APDE-4 in combination with other analgesic agents to enhance its effectiveness.
Synthesemethoden
The synthesis of APDE-4 involves the reaction of 4-Amino-2-propoxybenzoic acid with 3-(diethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallizations using solvents such as ethanol and diethyl ether. The yield of APDE-4 is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
APDE-4 has been used in various scientific research studies due to its unique properties. One of the main applications of APDE-4 is its use as a local anesthetic and analgesic agent. It has been shown to be effective in reducing pain and discomfort in animal models of neuropathic pain and inflammation. APDE-4 has also been used in studies investigating the mechanisms of pain and the development of new pain therapies.
Eigenschaften
CAS-Nummer |
100311-13-5 |
|---|---|
Produktname |
4-Amino-2-propoxybenzoic acid 3-(diethylamino)propyl ester dihydrochloride |
Molekularformel |
C17H30Cl2N2O3 |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
3-(4-azaniumyl-2-propoxybenzoyl)oxypropyl-diethylazanium;dichloride |
InChI |
InChI=1S/C17H28N2O3.2ClH/c1-4-11-21-16-13-14(18)8-9-15(16)17(20)22-12-7-10-19(5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChI-Schlüssel |
IBCGTOOAMLYCQU-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
Kanonische SMILES |
CCCOC1=C(C=CC(=C1)[NH3+])C(=O)OCCC[NH+](CC)CC.[Cl-].[Cl-] |
Synonyme |
3-(4-azaniumyl-2-propoxy-benzoyl)oxypropyl-diethyl-azanium dichloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



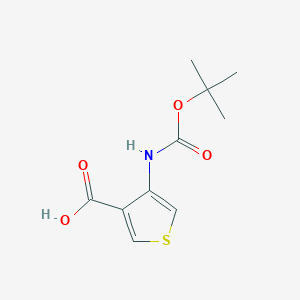
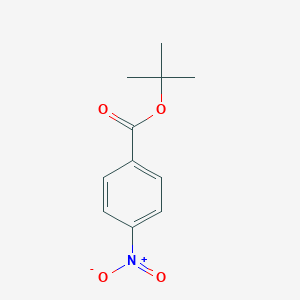
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
